An In-depth Technical Guide to the Chemical Structure of Trehalulose
An In-depth Technical Guide to the Chemical Structure of Trehalulose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of trehalulose, a disaccharide of growing interest in the food and pharmaceutical industries. This document outlines its key structural features, physicochemical properties, and relevant experimental methodologies for its analysis and synthesis.
Core Chemical Structure
Trehalulose is a disaccharide with the molecular formula C12H22O11.[1][2][3][4][5][6][7] It is a structural isomer of sucrose (B13894), composed of a glucose and a fructose (B13574) monosaccharide unit.[4][8] The defining feature of trehalulose is the α-1,1-glycosidic bond that links the anomeric carbon of the α-D-glucose unit to the anomeric carbon of the D-fructose unit.[4][9]
Unlike sucrose, where the anomeric carbon of the fructose moiety is involved in the glycosidic bond, in trehalulose, the anomeric carbon of the fructose unit remains free. This structural characteristic makes trehalulose a reducing sugar.[8][10] In aqueous solutions, trehalulose can exist in tautomeric forms, with the fructopyranose form being more predominant than the fructofuranose form.[9]
The IUPAC name for trehalulose is (3S,4R,5R)-3,4,5,6-tetrahydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one.[2][7][10]
Quantitative Physicochemical Data
The key quantitative properties of trehalulose are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C12H22O11 | [1][2][3][4][5][6][7] |
| Molecular Weight | 342.30 g/mol | [1][2][4][5][6][7] |
| CAS Number | 51411-23-5 | [1][2][3][4][5][6][11] |
| Boiling Point | 780.1 °C | [6] |
| Density | 1.694 g/cm³ | [6] |
| Appearance | White powder or viscous liquid | [11][12] |
Visualization of Chemical Structure
The following diagram illustrates the chemical structure of trehalulose, highlighting the α-1,1-glycosidic linkage between the glucose and fructose units.
Caption: Chemical structure of trehalulose.
Experimental Protocols
The following are example protocols for the analysis and synthesis of trehalulose. These are based on established methods for similar disaccharides and can be adapted for specific research needs.
4.1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is suitable for determining the purity of trehalulose samples.
-
Instrumentation: Agilent 1100 series HPLC system or equivalent.
-
Column: Waters High-Performance Carbohydrate Column (250 x 4.6 mm, 4 µm).[5]
-
Mobile Phase: Isocratic elution with 77% acetonitrile (B52724) in water.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35 °C.[5]
-
Detector: Refractive Index Detector (RID).[5]
-
Injection Volume: 50 µL.[5]
-
Procedure:
-
Prepare a standard solution of trehalulose in the mobile phase.
-
Prepare the sample solution by dissolving a known amount of the trehalulose sample in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample is determined by comparing the peak area of the trehalulose in the sample chromatogram to the total peak area.
-
4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This method provides high sensitivity and selectivity for the quantification of trehalulose in complex matrices.
-
Instrumentation: Acquity UPLC H-Class System coupled to a Xevo TQD triple quadrupole mass spectrometer or equivalent.[3]
-
Column: ACQUITY BEH Amide column (100 mm × 2.1 mm, 1.7 µm) with a VanGuard pre-column.[3]
-
Mobile Phase: Isocratic elution with 70% acetonitrile and 30% 10 mM ammonium (B1175870) bicarbonate (pH 10.0).[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Mass Spectrometry: Operated in selected reaction monitoring (SRM) mode.
-
Procedure:
-
Develop a calibration curve using a series of trehalulose standards of known concentrations.
-
Prepare the biological or chemical samples, including an internal standard (e.g., an isotopically labeled trehalulose).
-
Inject the standards and samples into the LC-MS/MS system.
-
Quantify the amount of trehalulose in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for confirming the structure of trehalulose and identifying its isomeric form.
-
Instrumentation: Bruker AMX-600 spectrometer or equivalent.[13]
-
Sample Preparation: Dissolve 1-5 mg of the trehalulose sample in D₂O.[13]
-
Experiments:
-
¹H NMR: To determine the proton chemical shifts and coupling constants.
-
¹³C NMR: To identify the carbon skeleton.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations and confirm the connectivity within the glucose and fructose rings.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for confirming the glycosidic linkage.
-
-
Data Analysis: The resulting spectra are analyzed to assign all proton and carbon signals, confirming the α-1,1-glycosidic linkage and the overall structure of trehalulose.
4.4. Enzymatic Synthesis of Trehalulose
This protocol describes a potential enzymatic route for the synthesis of trehalulose from sucrose.
-
Enzyme: Sucrose isomerase (also known as trehalulose synthase).
-
Substrate: Sucrose.
-
Reaction Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.0.
-
Procedure:
-
Dissolve sucrose in the reaction buffer to a final concentration of 10-20% (w/v).
-
Add the purified sucrose isomerase to the substrate solution.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Once the reaction reaches completion (or equilibrium), terminate the reaction by heat inactivation of the enzyme (e.g., 80 °C for 10 minutes).
-
The product, trehalulose, can be purified from the reaction mixture using chromatographic techniques such as size-exclusion or ion-exchange chromatography.
-
References
- 1. Rapid One-step Enzymatic Synthesis and All-aqueous Purification of Trehalose Analogues [jove.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Quantification of trehalose and glucose by LC-MS/MS [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. shodex.com [shodex.com]
- 7. researchgate.net [researchgate.net]
- 8. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic Synthesis and Structural Characterization of Novel Trehalose-Based Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of sucrose, glucose, fructose and trehalose [bio-protocol.org]
- 12. rsc.org [rsc.org]
- 13. maizetrust.co.za [maizetrust.co.za]
